molecular formula C20H16N2O5S B11088103 Ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11088103
M. Wt: 396.4 g/mol
InChI Key: PYNOPYZSVFLNGI-UHFFFAOYSA-N
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Description

ETHYL 2-(2-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a nitrobenzamido group and a phenyl group attached to the thiophene ring, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoyl chloride with ethyl 4-phenylthiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: Formation of 2-(2-aminobenzamido)-4-phenylthiophene-3-carboxylate.

    Substitution: Formation of halogenated or alkylated derivatives.

    Hydrolysis: Formation of 2-(2-nitrobenzamido)-4-phenylthiophene-3-carboxylic acid.

Scientific Research Applications

ETHYL 2-(2-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    ETHYL 2-(2-NITROBENZAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE: Similar structure but with a thiazole ring instead of a thiophene ring.

    ETHYL 2-(2-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: Contains a cyclopentathiophene ring, offering different steric and electronic properties.

Uniqueness: ETHYL 2-(2-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the thiophene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 2-[(2-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H16N2O5S/c1-2-27-20(24)17-15(13-8-4-3-5-9-13)12-28-19(17)21-18(23)14-10-6-7-11-16(14)22(25)26/h3-12H,2H2,1H3,(H,21,23)

InChI Key

PYNOPYZSVFLNGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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